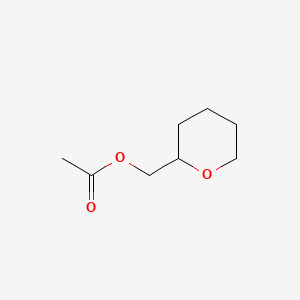![molecular formula C20H16Cl2N2OS B15077691 (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B15077691.png)
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure comprises a dichlorophenyl group, a thiazolyl group, and a propenamide moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and propenamide groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or solvents to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure, used in the production of high-performance polymers.
(NH4)2S: A compound with similar sulfur content, used in hydride superconductors and astrophysical matter.
Uniqueness
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H16Cl2N2OS |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
(E)-3-(3,4-dichlorophenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-13-2-4-14(5-3-13)10-16-12-23-20(26-16)24-19(25)9-7-15-6-8-17(21)18(22)11-15/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b9-7+ |
InChI-Schlüssel |
TXEFFOCNAPOPNR-VQHVLOKHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


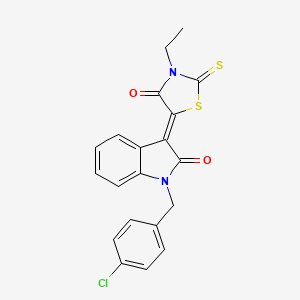
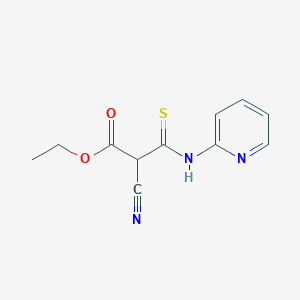

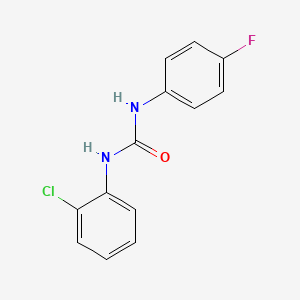
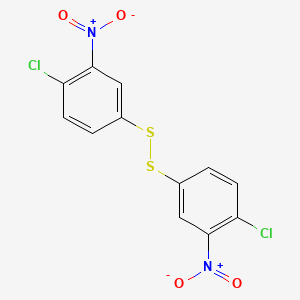
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
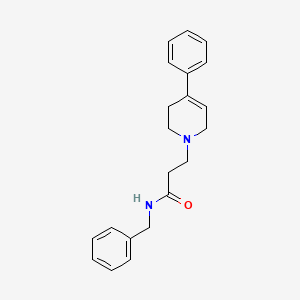
![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
![2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene](/img/structure/B15077680.png)
![4-(3,4-dimethoxyphenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15077684.png)
![2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid](/img/structure/B15077685.png)
![diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15077692.png)
